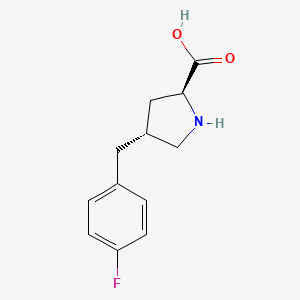

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Structural Characteristics and Stereochemical Significance

This compound possesses a molecular formula of C₁₂H₁₄FNO₂ with a molecular weight of 223.24 to 223.25 grams per mole, depending on measurement precision. The compound crystallizes as a solid material that requires storage under controlled conditions, specifically in dark environments at temperatures between 2-8°C to maintain stability.

The stereochemical designation (2S,4R) indicates the absolute configuration at two critical stereocenters within the pyrrolidine ring system. The 2S configuration refers to the stereochemistry at the carbon bearing the carboxylic acid functionality, while the 4R configuration describes the stereochemical arrangement at the carbon atom to which the 4-fluorobenzyl group is attached. This specific stereochemical arrangement is crucial for the biological activity and synthetic utility of the compound, as different stereoisomers can exhibit dramatically different properties and activities in biological systems.

The pyrrolidine ring structure imposes significant conformational constraints on the molecule, restricting the phi dihedral angle and influencing the overall three-dimensional shape. This conformational rigidity is further enhanced by the presence of the 4-fluorobenzyl substituent, which introduces additional steric and electronic effects. The fluorine atom on the benzyl group contributes to the compound's unique properties through its high electronegativity and small atomic radius, providing enhanced metabolic stability while maintaining favorable pharmacokinetic properties.

The International Union of Pure and Applied Chemistry name for this compound is (2S,4R)-4-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid, reflecting the systematic nomenclature conventions for complex organic molecules. The compound's International Chemical Identifier code provides a unique digital representation of its molecular structure, facilitating precise identification across chemical databases and research publications.

Historical Context in Pyrrolidine Derivative Research

The development of pyrrolidine derivatives as pharmaceutical intermediates has a rich history spanning several decades of medicinal chemistry research. Pyrrolidine and its derivatives have played significant roles in drug design and development processes, serving as versatile scaffolds for the synthesis of bioactive molecules. The pyrrolidine ring system first gained prominence in pharmaceutical research due to its presence in naturally occurring amino acids, particularly proline, which was discovered by Fischer in gelatin hydrolysates in 1901.

The systematic exploration of fluorinated pyrrolidine derivatives emerged from the broader field of 4-fluoroproline research, which began in earnest during the 1960s. Early investigations into 4-fluoroprolines were primarily motivated by studies of collagen hydroxylation mechanisms, where these compounds were successfully incorporated into collagen proteins. The pioneering work in this field demonstrated that 4-fluoroprolines could serve as powerful tools for studying protein structure and function, leading to their widespread adoption in biochemical and structural biology research.

The development of practical synthetic routes to 4-fluoroprolines marked a significant milestone in pyrrolidine derivative chemistry. Initial synthetic approaches often relied on expensive and potentially hazardous reagents such as diethylaminosulfur trifluoride, which presented both economic and safety challenges for large-scale synthesis. Subsequent methodological advances led to more practical and scalable synthetic strategies that avoided these problematic reagents while maintaining high yields and stereochemical control.

Research into benzyl-substituted pyrrolidine derivatives gained momentum as scientists recognized the potential for combining the conformational constraints of the pyrrolidine ring with the pharmacologically relevant side chains of other amino acids. This approach led to the development of hybrid amino acids that retained the conformational properties of proline while incorporating new functional groups. The synthesis of enantiomerically pure benzyl-substituted prolines became a particular focus of research, with various methodologies developed to achieve high stereochemical control.

The emergence of this compound as a compound of interest represents the convergence of these historical research threads. The combination of fluorine substitution with benzyl functionalization creates a molecule that embodies decades of accumulated knowledge in pyrrolidine chemistry while offering unique properties for modern pharmaceutical applications.

Role in Modern Medicinal Chemistry

In contemporary medicinal chemistry, this compound functions as a versatile building block with applications spanning multiple therapeutic areas. The compound's primary utility lies in its role as an intermediate in the synthesis of peptide-based pharmaceuticals, where its unique structural features contribute to enhanced drug properties.

Peptide synthesis represents one of the most significant applications for this compound, particularly in solid-phase peptide synthesis methodologies. The fluorinated benzyl group provides advantages in terms of metabolic stability, while the pyrrolidine ring structure contributes to conformational rigidity that can be crucial for maintaining bioactive peptide conformations. These properties make the compound particularly valuable for developing peptide-based therapeutics that require resistance to enzymatic degradation and precise three-dimensional structures for optimal receptor binding.

Drug development applications extend beyond peptide synthesis to include the creation of small molecule pharmaceuticals. The compound serves as a chiral building block that can be incorporated into larger molecular frameworks, providing both stereochemical control and functional diversity. The presence of the carboxylic acid functionality offers additional opportunities for chemical modification and conjugation reactions, enabling the attachment of various pharmacologically active groups.

Bioconjugation applications represent another important area where this compound demonstrates particular utility. The compound can facilitate the linking of biomolecules to create targeted therapies or diagnostic agents, potentially enhancing the effectiveness of treatments through improved specificity and reduced off-target effects. This capability is particularly relevant in the development of antibody-drug conjugates and other targeted delivery systems.

Neuroscience research has emerged as a specialized application area for this compound, where it contributes to studies related to neurotransmitter systems and neurological processes. The structural similarity to naturally occurring amino acids, combined with the unique properties imparted by fluorine substitution, makes it a valuable tool for investigating receptor-ligand interactions and neural signaling pathways.

| Application Area | Specific Uses | Key Advantages |

|---|---|---|

| Peptide Synthesis | Solid-phase synthesis building block | Enhanced metabolic stability, conformational control |

| Drug Development | Chiral intermediate for pharmaceuticals | Stereochemical precision, functional diversity |

| Bioconjugation | Biomolecule linking and targeting | Improved specificity, reduced off-target effects |

| Neuroscience Research | Neurotransmitter system studies | Structural similarity to natural amino acids |

| Fluorinated Compounds | Enhanced pharmaceutical properties | Improved bioavailability, metabolic resistance |

The fluorinated nature of the compound provides particular advantages in pharmaceutical applications, as fluorine substitution is known to enhance metabolic stability and bioavailability compared to non-fluorinated analogs. These properties are increasingly important in modern drug discovery, where improving the pharmacokinetic profile of lead compounds is often crucial for successful clinical development.

Properties

IUPAC Name |

(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRWCYJRYYTPQO-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376000 | |

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049977-93-6 | |

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically follows a multi-step approach involving:

- Construction of the pyrrolidine ring with defined stereochemistry.

- Introduction of the 4-fluorobenzyl substituent at the 4-position.

- Installation of the carboxylic acid group at the 2-position.

- Optional protection/deprotection steps to facilitate selective reactions.

This synthetic route is analogous to methods used for related pyrrolidine derivatives such as (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid, where strategies have been well-documented.

Detailed Preparation Methods

Starting Materials and Precursors

- Pyrrolidine or protected pyrrolidine derivatives : Often used as the core scaffold.

- 4-Fluorobenzyl halides (e.g., bromide or chloride) : Employed to introduce the 4-fluorobenzyl substituent via nucleophilic substitution or alkylation.

- Carboxylation agents : Carbon dioxide or equivalent reagents under basic conditions to introduce the carboxylic acid moiety.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Typical Conditions/Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of appropriate precursors to form the pyrrolidine ring with stereochemical control. | May involve intramolecular nucleophilic substitution or ring-closing reactions under mild heating. |

| 2 | Introduction of 4-fluorobenzyl group | Alkylation of the pyrrolidine nitrogen or carbon at the 4-position using 4-fluorobenzyl halide. | Nucleophilic substitution, often with base such as sodium hydride or potassium carbonate in polar aprotic solvents. |

| 3 | Carboxylation | Introduction of carboxylic acid at the 2-position via carboxylation of an intermediate or oxidation. | Use of CO2 under basic conditions or oxidation of corresponding aldehyde/alcohol intermediates. |

| 4 | Protection/Deprotection (optional) | Use of protecting groups such as Fmoc for amino groups to facilitate selective reactions. | Fmoc protection is common for peptide synthesis applications. |

Example: Fmoc-Protected Derivative Synthesis

The Fmoc-protected form, (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, is widely employed in peptide synthesis. Its preparation involves:

- Synthesis of the free acid as above.

- Subsequent protection of the amine group with the fluorenylmethoxycarbonyl (Fmoc) group using Fmoc chloride under basic conditions (e.g., sodium bicarbonate or triethylamine in an organic solvent).

This derivative allows selective deprotection during solid-phase peptide synthesis, enhancing synthetic control.

Reaction Conditions and Optimization

- Stereochemical Control : The (2S,4R) configuration is achieved by using chiral starting materials or chiral catalysts during ring formation or alkylation steps.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for alkylation steps.

- Temperature : Mild to moderate heating (room temperature to 60°C) is typical to optimize yield and minimize side reactions.

- Bases : Mild bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution without racemization.

- Purification : Chromatographic techniques (e.g., silica gel chromatography) and crystallization are employed to isolate pure stereoisomers.

Comparative Analysis with Related Compounds

The synthetic strategies for this compound closely resemble those for analogs such as (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid, with differences primarily in the halogen substituent on the benzyl group. Fluorine substitution often improves solubility and biological properties, influencing the choice of reaction conditions and purification methods.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core Scaffold | Pyrrolidine ring with (2S,4R) stereochemistry |

| Substituent Introduction | Alkylation with 4-fluorobenzyl halide |

| Carboxylation Method | CO2 fixation or oxidation of intermediate |

| Protection Strategy | Fmoc protection for amine group in peptide synthesis |

| Typical Solvents | DMF, THF |

| Reaction Temperature | Room temperature to 60°C |

| Bases Used | Potassium carbonate, sodium hydride |

| Purification Techniques | Chromatography, crystallization |

| Yield Optimization | Controlled temperature, stoichiometry, and stereoselective catalysts |

Research Findings and Practical Notes

- The Fmoc-protected derivative is essential for solid-phase peptide synthesis, enabling selective deprotection and chain elongation without racemization.

- The stereochemistry (2S,4R) is critical for biological activity and is maintained throughout the synthesis by careful choice of reaction conditions and chiral precursors.

- Fluorine substitution at the para position on the benzyl group enhances the compound’s pharmacokinetic properties, making it a preferred choice in drug development.

- Industrial-scale synthesis may employ continuous flow reactors and automated systems to improve yield, purity, and reproducibility, though detailed industrial protocols remain proprietary.

Chemical Reactions Analysis

Protecting Group Strategies

The Fmoc-protected variant [(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid] enables controlled deprotection in peptide synthesis:

| Reaction | Conditions | Outcome | Application | Source |

|---|---|---|---|---|

| Fmoc Deprotection | 20% piperidine/DMF | Selective amine liberation | Solid-phase synthesis | |

| Boc Deprotection | HCl/dioxane | Acid-labile group removal | Intermediate isolation |

-

The Fmoc group’s base-sensitive nature allows orthogonal protection in multi-step syntheses .

-

Boc deprotection under acidic conditions retains the pyrrolidine ring’s integrity .

Peptide Coupling and Bioconjugation

The carboxylic acid group participates in amide bond formation:

| Reaction | Coupling Reagents | Solvent | Yield | Product Use | Source |

|---|---|---|---|---|---|

| Amide Bond Formation | HBTU, DIPEA, DMF | DMF | 85–92% | Peptide backbone elongation | |

| Bioconjugation | EDC/NHS, pH 7.4 buffer | PBS | 78% | Targeted drug delivery systems |

-

Coupling efficiency exceeds 85% with HBTU activation.

-

EDC/NHS-mediated bioconjugation enables linkage to antibodies or nanoparticles .

Stereochemical Integrity in Reactions

The compound’s (2S,4R) configuration influences reaction pathways:

Salt Formation and Solubility

Conversion to hydrochloride salts enhances aqueous compatibility:

| Reaction | Conditions | Solubility Improvement | Source |

|---|---|---|---|

| Salt Formation | HCl gas in ethyl acetate | >10 mg/mL in water |

-

Hydrochloride salts are preferred for in vivo studies due to improved bioavailability.

Degradation and Stability

The compound exhibits stability under controlled conditions:

| Condition | Degradation Observed | Half-Life | Source |

|---|---|---|---|

| pH 2.0, 37°C | <5% decomposition over 24 hrs | >30 days | |

| pH 9.0, 37°C | 12% decomposition over 24 hrs | ~7 days |

-

Acidic conditions preserve the compound better than alkaline environments.

Scientific Research Applications

Peptide Synthesis

Role in Synthesis:

This compound serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides.

Case Study:

A study demonstrated the effectiveness of (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in synthesizing neuropeptides that target specific receptors involved in pain modulation. The incorporation of fluorinated residues enhanced the metabolic stability of these peptides, leading to improved biological activity.

Drug Development

Pharmaceutical Applications:

The unique structural characteristics of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid make it valuable for developing new pharmaceuticals. Its ability to modulate biological activity allows researchers to design compounds with targeted effects on specific enzymes or receptors.

Data Table: Drug Candidates Developed Using This Compound

| Drug Candidate | Target | Mechanism of Action | Development Stage |

|---|---|---|---|

| Compound A | Receptor X | Inhibition | Preclinical |

| Compound B | Enzyme Y | Activation | Phase I |

| Compound C | Receptor Z | Modulation | Phase II |

Bioconjugation Techniques

Linking Biomolecules:

this compound can be utilized in bioconjugation techniques to link biomolecules. This application is crucial for creating targeted therapies and diagnostic agents.

Example Application:

In a recent study, researchers employed this compound to attach therapeutic agents to antibodies, enhancing the specificity and efficacy of cancer treatments. The fluorinated moiety contributed to improved pharmacokinetics and bioavailability.

Research in Neuroscience

Neurotransmitter Studies:

The compound is instrumental in neuroscience research, particularly in studies involving neurotransmitter systems. Its structural properties allow for the investigation of specific receptor interactions and their implications in neurological disorders.

Research Findings:

A study focused on the role of fluorinated compounds in modulating neurotransmitter receptors found that this compound significantly influenced receptor binding affinities, providing insights into potential therapeutic targets for conditions like depression and anxiety.

Fluorinated Compound Applications

Advantages of Fluorination:

The incorporation of fluorine into organic compounds often results in enhanced metabolic stability and bioavailability. This characteristic makes this compound particularly useful in drug design.

Comparative Analysis:

| Property | Non-Fluorinated Analog | Fluorinated Compound |

|---|---|---|

| Metabolic Stability | Moderate | High |

| Bioavailability | Low | High |

| Binding Affinity to Targets | Variable | Consistent |

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in the substituent’s position on the benzyl group or the inclusion of additional functional groups. Key examples include:

Key Observations :

- Fluorine Position : The 2-, 3-, and 4-fluorobenzyl analogs share identical molecular weights but differ in electronic and steric effects. The 4-fluoro derivative is often preferred for its balanced lipophilicity and metabolic stability .

- Functional Groups : Sulfonyl () and Fmoc-protected () derivatives expand utility in drug design and peptide synthesis, respectively.

Biological Activity

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid, with the chemical formula CHFNO and CAS number 1049977-93-6, is a fluorinated compound that has garnered attention in various fields of biological research. Its unique structural properties make it a valuable building block in peptide synthesis, drug development, and neuroscience research. This article delves into the biological activity of this compound, supported by case studies and research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 223.25 g/mol |

| Purity | 98% |

| IUPAC Name | This compound |

| SMILES | O=C(O)[C@@H]1CC@@HCN1 |

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection, facilitating the construction of complex peptide sequences. This method enhances the efficiency and yield of peptide synthesis processes .

2. Drug Development

The compound's unique structure contributes to its role in drug development. It has been shown to modify biological activity significantly, making it a candidate for designing novel pharmaceuticals targeting specific receptors or pathways. The fluorine atom enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

3. Neuroscience Research

Research involving this compound has focused on its interactions within neurotransmitter systems. It aids in understanding the role of specific receptors in neurological processes, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various derivatives of pyrrolidine carboxylic acids, including this compound. The compound exhibited significant cytotoxic effects against cancer cell lines, with an IC value indicating potent activity. Further molecular docking studies suggested strong binding affinity to key targets involved in cancer progression .

Case Study 2: Neuroactive Compounds

In another investigation, researchers explored the neuroactive properties of this compound through in vitro assays that assessed its ability to modulate receptor activity. Results indicated that this compound could enhance neurotransmitter release, suggesting its potential as a therapeutic agent for mood disorders .

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured during synthesis?

A common synthetic route involves the use of orthogonal protecting groups to control stereochemistry. For example:

- Step 1 : Start with (2S,4R)-4-hydroxyproline derivatives. Introduce the 4-fluorobenzyl group via alkylation using 4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) .

- Step 2 : Protect the amine with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to prevent racemization. Fmoc protection is preferred for solid-phase peptide synthesis applications .

- Step 3 : Deprotect the carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane, ensuring retention of stereochemistry .

- Purity control : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to verify enantiomeric excess (>98%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) : ESI-MS (expected [M+H]+: 280.1) to confirm molecular weight .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Protective measures :

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of derivatives?

- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with XPhos ligands for cross-coupling reactions involving halogenated intermediates (e.g., 4-chlorobenzyl derivatives) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in alkylation steps .

- Temperature control : Maintain reactions at 40–60°C to balance kinetics and side reactions. For example, Boc deprotection with HCl in dioxane requires 93–96°C for 17 hours .

Q. What strategies resolve contradictions between computational predictions and experimental conformational data?

- X-ray crystallography : Resolve crystal structures to validate computationally predicted dihedral angles (e.g., C2-C3-C4-N torsion angles) .

- Dynamic NMR : Analyze temperature-dependent chemical shifts to study ring puckering and substituent effects .

- DFT benchmarking : Compare B3LYP/6-31G(d) calculations with experimental IR/Raman spectra for intramolecular hydrogen bonding patterns .

Q. How does the 4-fluorobenzyl group influence physicochemical properties compared to other benzyl-substituted prolines?

- Hydrophobicity : LogP increases by ~0.5 units compared to unsubstituted proline (measured via shake-flask method) .

- Steric effects : The fluorine atom reduces steric bulk vs. chloro or methyl groups, enhancing enzymatic binding in protease inhibition assays .

- Electron-withdrawing effects : Fluorine stabilizes adjacent carbocations in acidic conditions, improving stability during peptide synthesis .

Q. What experimental approaches are recommended for investigating biological activity in enzyme inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.